2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C12H15NO It features a cyclopentyl group attached to an ethanone moiety, which is further connected to a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of cyclopentanone with 3-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group at the 2-position.
2-Cyclopentyl-1-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridinyl group at the 4-position.
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11/h3,6-7,9-10H,1-2,4-5,8H2 |
InChI Key |
DTKHZSVOVWOLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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